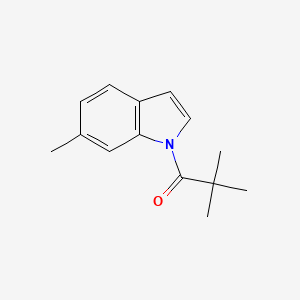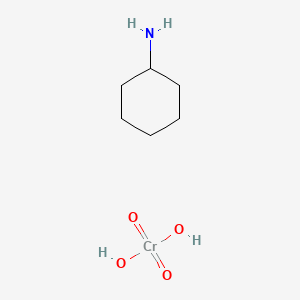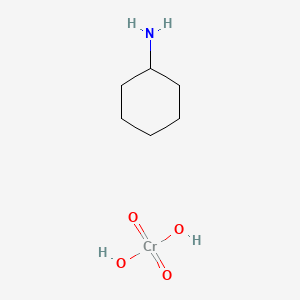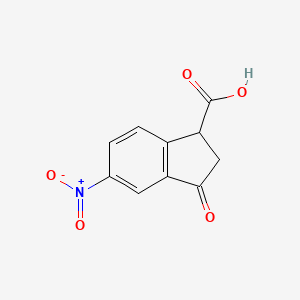![molecular formula C11H15BN2O2 B11886127 (1-Butyl-1H-benzo[d]imidazol-5-yl)boronic acid](/img/structure/B11886127.png)
(1-Butyl-1H-benzo[d]imidazol-5-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Butyl-1H-benzo[d]imidazol-5-yl)boronic acid is a boronic acid derivative containing a benzoimidazole ring. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The benzoimidazole moiety is a heterocyclic compound that has significant biological and chemical importance due to its presence in various pharmacologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Butyl-1H-benzo[d]imidazol-5-yl)boronic acid typically involves the formation of the benzoimidazole ring followed by the introduction of the boronic acid group. One common method is the cyclization of o-phenylenediamine with a carboxylic acid derivative to form the benzoimidazole core. The butyl group can be introduced via alkylation reactions. Finally, the boronic acid group is introduced using a borylation reaction, often involving palladium-catalyzed cross-coupling with a boron reagent .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing cost-effective reagents and catalysts .
Analyse Chemischer Reaktionen
Types of Reactions
(1-Butyl-1H-benzo[d]imidazol-5-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The benzoimidazole ring can be reduced under specific conditions.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a suitable catalyst.
Substitution: Palladium catalysts with aryl halides in the presence of a base
Major Products
Oxidation: Boronic esters or borates.
Reduction: Reduced benzoimidazole derivatives.
Substitution: Biaryl compounds
Wissenschaftliche Forschungsanwendungen
(1-Butyl-1H-benzo[d]imidazol-5-yl)boronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in cross-coupling reactions.
Biology: Potential use in the development of biologically active molecules due to the benzoimidazole moiety.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the synthesis of advanced materials and as a catalyst in various chemical processes
Wirkmechanismus
The mechanism of action of (1-Butyl-1H-benzo[d]imidazol-5-yl)boronic acid in biological systems involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition. The benzoimidazole ring can interact with various biological targets, contributing to its pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1-Methyl-1H-benzo[d]imidazol-5-yl)boronic acid: Similar structure but with a methyl group instead of a butyl group.
1H-Indazole-5-boronic acid: Contains an indazole ring instead of a benzoimidazole ring
Uniqueness
(1-Butyl-1H-benzo[d]imidazol-5-yl)boronic acid is unique due to the presence of the butyl group, which can influence its solubility and reactivity. The combination of the benzoimidazole ring and boronic acid group provides a versatile scaffold for various chemical and biological applications .
Eigenschaften
Molekularformel |
C11H15BN2O2 |
|---|---|
Molekulargewicht |
218.06 g/mol |
IUPAC-Name |
(1-butylbenzimidazol-5-yl)boronic acid |
InChI |
InChI=1S/C11H15BN2O2/c1-2-3-6-14-8-13-10-7-9(12(15)16)4-5-11(10)14/h4-5,7-8,15-16H,2-3,6H2,1H3 |
InChI-Schlüssel |
JDXBTJHIGGXTML-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC2=C(C=C1)N(C=N2)CCCC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1H-Imidazo[4,5-c]pyridin-4-ol hydrobromide](/img/structure/B11886065.png)








![(7R,8S,9S,10R)-7-(Hydroxymethyl)-6-oxaspiro[4.5]dec-2-ene-8,9,10-triol](/img/structure/B11886121.png)


